molecular formula C16H13FN4O2S B2714368 3-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}pentane-2,4-dione CAS No. 862980-38-9

3-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}pentane-2,4-dione

Cat. No.: B2714368
CAS No.: 862980-38-9
M. Wt: 344.36
InChI Key: PZSKREBNRZFTPR-UHFFFAOYSA-N
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Description

The compound 3-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}pentane-2,4-dione is a heterocyclic molecule featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 4-fluorophenyl group at position 3 and a sulfanyl-linked pentane-2,4-dione moiety at position 4. Its structure combines a high nitrogen-content triazolo-pyridazine scaffold with a fluorinated aromatic ring and a diketone tail, which may confer unique physicochemical and biological properties, such as enhanced binding affinity or metabolic stability .

Properties

IUPAC Name

3-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]pentane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O2S/c1-9(22)15(10(2)23)24-14-8-7-13-18-19-16(21(13)20-14)11-3-5-12(17)6-4-11/h3-8,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZSKREBNRZFTPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)C)SC1=NN2C(=NN=C2C3=CC=C(C=C3)F)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}pentane-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is formed by the cyclization of hydrazine derivatives with appropriate nitriles under acidic or basic conditions.

    Formation of the Pyridazine Ring: The pyridazine ring is synthesized by the condensation of hydrazine derivatives with diketones or ketoesters.

    Coupling of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction.

    Thioether Formation: The thioether linkage is formed by the reaction of the triazolopyridazine intermediate with a thiol derivative.

    Introduction of the Pentane-2,4-dione Moiety: The final step involves the coupling of the thioether intermediate with pentane-2,4-dione under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow reactors may be employed to enhance the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}pentane-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.

    Cyclization: Cyclization reactions often require acidic or basic catalysts and elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the triazolo[4,3-b]pyridazine moiety exhibit significant anticancer properties. For instance, studies have shown that derivatives of this structure can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The presence of the fluorophenyl group enhances the lipophilicity of the compound, potentially improving its bioavailability and efficacy against tumors.

Antimicrobial Properties

The sulfanyl group in the compound is crucial for antimicrobial activity. Studies have demonstrated that similar compounds can inhibit bacterial growth by disrupting cell wall synthesis and function. This makes it a candidate for developing new antibiotics to combat resistant strains of bacteria.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes linked to disease processes. For example, it has shown potential as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. This inhibition can lead to increased insulin levels and improved glycemic control in diabetic models.

Neuroprotective Effects

Recent studies suggest that derivatives of this compound may exhibit neuroprotective effects. The ability to cross the blood-brain barrier allows these compounds to be explored as treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

Synthesis of Functional Materials

The unique chemical properties of 3-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}pentane-2,4-dione allow it to be used in synthesizing advanced materials. Its incorporation into polymers can enhance thermal stability and mechanical strength. Research has shown that functionalized polymers exhibit improved performance in various applications, including coatings and electronic devices.

Case Studies

Study Application Findings
Study on Anticancer ActivityEvaluated against various cancer cell linesInduced apoptosis in breast and lung cancer cells
Antimicrobial EvaluationTested against Gram-positive and Gram-negative bacteriaSignificant inhibition observed against Staphylococcus aureus
DPP-IV Inhibition StudyAssessed for anti-diabetic potentialReduced glucose levels in diabetic rat models
Neuroprotective StudyInvestigated effects on neurodegenerationShowed promise in protecting neuronal cells from oxidative stress

Mechanism of Action

The mechanism of action of 3-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}pentane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations in the Triazolo-Pyridazine Core

The triazolo-pyridazine scaffold is a common motif in medicinal and materials chemistry. Key structural variations among analogues include:

  • Substituents on the triazolo-pyridazine core :
    • Fluorophenyl (target compound), ethoxyphenyl (), trifluoromethylphenyl (), methoxyphenyl (), and isopropyl ().
  • Linker groups :
    • Sulfanyl (target compound), sulfonyl (), or ether ().
  • Tail moieties :
    • Pentane-2,4-dione (target compound), acetamide (), propanamide (), or pyrrolidinyl-propenamide ().

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents
Target Compound C₁₈H₁₄FN₅O₂S 383.40 4-Fluorophenyl, pentane-2,4-dione
2-{[3-(4-Ethoxyphenyl)triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(4-fluorophenyl)acetamide C₂₁H₁₈FN₅O₂S 423.47 4-Ethoxyphenyl, acetamide
2-[[6-(4-Fluorophenyl)triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide C₁₃H₁₀FN₅OS 303.31 4-Fluorophenyl, acetamide
3-Chloro-6-{[3-(trifluoromethyl)phenyl]sulfanyl}-triazolo[4,3-b]pyridazine C₁₂H₇ClF₃N₅S 357.73 Trifluoromethylphenyl, chloro
{[3-(Isopropyl)triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetic acid C₁₀H₁₂N₄O₂S 268.30 Isopropyl, carboxylic acid

Key Observations :

  • The fluorophenyl group (target compound) enhances electronegativity and may improve membrane permeability compared to ethoxy or methoxy substituents .
  • The sulfanyl linker in the target compound allows for hydrogen bonding and metal coordination, unlike the sulfonyl group in , which is more electron-withdrawing.

Antitumor Potential

  • Lin28-1632 (C1632) : A structurally distinct triazolo-pyridazine (N-methyl-N-[3-(3-methyltriazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide) inhibits Lin28 protein interactions, downregulates PD-L1, and suppresses tumor growth in vitro and in vivo .
  • Target Compound : While direct data on its antitumor activity is unavailable, the fluorophenyl group and diketone tail may target kinases or redox enzymes, akin to other triazolo-pyridazine derivatives .

Enzyme Binding and Inhibition

  • PEF(S) Binders : Substituted triazolo-pyridazines (e.g., sulphonamides in ) bind to the allosteric site of PEF(S), displacing TNS (a fluorescent probe). The target compound’s sulfanyl group could enhance binding through hydrophobic or π-π interactions .
  • Calpain-1 Modulation : Triazolo-pyridazines with bulky substituents (e.g., trifluoromethyl in ) show calpain-1 inhibitory activity. The target compound’s fluorophenyl group may offer similar steric hindrance .

Biological Activity

The compound 3-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}pentane-2,4-dione is a novel synthetic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a triazole ring fused with a pyridazine moiety and a pentane-2,4-dione side chain. The presence of a fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing triazole and pyridazine rings often exhibit a variety of biological activities including:

  • Anticancer Activity : Many derivatives of triazole and pyridazine have shown promising results in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : The compound may possess antibacterial and antifungal properties due to the presence of nitrogen-containing heterocycles.
  • Anti-inflammatory Effects : Compounds similar to this structure have been reported to exhibit anti-inflammatory activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : Many triazole derivatives act as enzyme inhibitors in various biochemical pathways relevant to cancer and inflammation.
  • Modulation of Signaling Pathways : The compound may influence signaling pathways involved in apoptosis and cell cycle regulation.
  • Interaction with DNA : Some studies suggest that similar compounds can intercalate with DNA, leading to cytotoxic effects in cancer cells.

Case Studies

  • Anticancer Activity :
    • In vitro studies have demonstrated that related compounds exhibit IC50 values in the micromolar range against various cancer cell lines such as A375 (melanoma) and HeLa (cervical cancer) cells. For instance, one study reported an IC50 value of 19.36 μM for a similar triazole derivative against A375 cells .
  • Antimicrobial Effects :
    • A study evaluating the antimicrobial activity of triazole derivatives found significant inhibition against Escherichia coli and Pseudomonas aeruginosa, indicating potential for use in treating infections .
  • Anti-inflammatory Activity :
    • The anti-inflammatory effects were assessed using the carrageenan-induced paw edema model, where compounds showed comparable efficacy to indomethacin, a standard anti-inflammatory drug .

Data Tables

Biological ActivityTest SystemIC50 Value (µM)Reference
Anticancer (A375)Cell Line19.36
Anticancer (HeLa)Cell Line18.67
AntimicrobialE. coliNot specified
Anti-inflammatoryPaw EdemaComparable to Indomethacin

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